molecular formula C14H19BO3 B2696316 (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol CAS No. 933986-82-4

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol

Cat. No.: B2696316
CAS No.: 933986-82-4
M. Wt: 246.11
InChI Key: DMDJHWXECJJTCD-MDZDMXLPSA-N
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Description

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol is an organic compound that features a phenol group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol typically involves the following steps:

    Preparation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable vinyl halide under palladium-catalyzed conditions.

    Coupling with Phenol: The boronate ester is then coupled with a phenol derivative using a base such as potassium carbonate in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Boronate Ester: Large-scale reactors are used to produce the boronate ester.

    Coupling Reaction: The coupling reaction is carried out in industrial reactors with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol undergoes several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The vinyl group can be reduced to form the corresponding alkane.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol involves its ability to participate in cross-coupling reactions. The boronate ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in cross-coupling reactions.

    4-Vinylphenol: A compound with a similar vinyl group but lacking the boronate ester.

    4-Bromophenol: A phenol derivative with a bromine substituent instead of the boronate ester.

Uniqueness

(E)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenol is unique due to the presence of both a phenol group and a boronate ester, making it highly versatile in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10,16H,1-4H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDJHWXECJJTCD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933986-82-4
Record name 4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
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